3,6-Diiodo-4-methoxy-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-diiodo-4-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2N2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVNQNJJXNKTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=NNC(=C12)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,6 Diiodo 4 Methoxy 1h Indazole and Its Analogues
Strategies for the Construction of the 1H-Indazole Core
The formation of the 1H-indazole scaffold is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into classical cyclization reactions, metal-catalyzed processes, and more recent metal-free and green chemistry approaches.
Cyclization Reactions for Indazole Formation
Cyclization reactions are fundamental to the synthesis of the indazole nucleus, typically involving the formation of the crucial N-N bond or a C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor.
One of the most widely used methods is the reductive cyclization of o-nitro-ketoximes . This approach utilizes ortho-substituted nitroaromatics which, upon reduction, generate a reactive intermediate that cyclizes to form the indazole ring. For example, o-nitro-ketoximes can be converted to 1H-indazoles by reaction with carbon monoxide catalyzed by iron carbonyl complexes. semanticscholar.org This method is chemoselective and proceeds under neutral conditions.
Another classical approach is the cyclization of ortho-substituted hydrazones . The specific nature of the precursor dictates the reaction conditions. For instance, the cyclization of 2,6-dialkoxyacetophenone hydrazones in the presence of polyphosphoric acid (PPA) yields 4-alkoxy-1H-indazoles, demonstrating a method where substituents of the final product are incorporated into the starting materials. organic-chemistry.org Similarly, intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines can be achieved using potassium tert-butoxide in DMF to yield 1-aryl-1H-indazole derivatives. organic-chemistry.org
A more recent variation involves an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. This method can selectively produce various tautomeric forms of indazoles, including 1H-indazoles, by using reagents like ammonium molybdate and hydrogen peroxide at room temperature. organic-chemistry.org
Metal-Catalyzed Approaches to the Indazole Nucleus (e.g., Pd-catalyzed, Rh-catalyzed, Cu-catalyzed)
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering efficient and selective pathways to the indazole core, often through C-H activation and cross-coupling reactions. mdpi.comnih.govacademindex.com
Palladium-catalyzed reactions are prominent, particularly for intramolecular C-H amination of aryl halides. This strategy has been used to prepare a wide variety of substituted indazoles. samipubco.com
Copper-catalyzed methods are also versatile. An intramolecular Ullmann-type reaction, which involves the copper-catalyzed cyclization of a hydrazone formed from an ortho-halo benzaldehyde, provides a concise and scalable route to the 1H-indazole core. nih.gov Copper salts like Cu(OAc)₂ can also mediate N-N bond formation from ketimine intermediates, using oxygen as the oxidant. nih.gov
Rhodium-catalyzed synthesis often involves C-H activation/annulation sequences. mdpi.comnih.gov For example, a combined Rh(III)/Cu(II) catalytic system can facilitate the synthesis of 1H-indazoles through C–H amidation and subsequent N–N bond formation under mild conditions. academindex.com
Silver-mediated reactions provide another avenue. Silver(I) can mediate an intramolecular oxidative C–H bond amination to construct a variety of 3-substituted 1H-indazoles. nih.govacs.org
Below is a table summarizing various metal-catalyzed approaches.
| Catalyst System | Reaction Type | Precursors | Key Features |
| Pd(OAc)₂ | Intramolecular C-H Amination | Aryl Halides / Hydrazones | Wide substrate scope for substituted indazoles. samipubco.com |
| CuI / 1,10-phenanthroline | Intramolecular Ullmann Cyclization | o-Iodobenzyl Bromides / Hydrazines | Scalable, one-pot procedure. mdpi.com |
| [Cp*RhCl₂]₂ / Cu(OAc)₂ | C-H Amidation / N-N Bond Formation | Imidates / Nitrosobenzenes | Operates under mild conditions with O₂ as oxidant. mdpi.comacademindex.com |
| Ag₂O | Intramolecular Oxidative C-H Amination | N-Aryl-N-arylhydrazones | Efficient for synthesizing diverse 3-substituted indazoles. nih.gov |
| Co(III) Complexes | C-H Bond Functionalization/Cyclization | Azobenzenes / Aldehydes | Convergent, one-step synthesis of N-aryl-2H-indazoles. nih.gov |
Metal-Free and Green Chemistry Approaches to Indazole Synthesis
Growing emphasis on sustainable chemistry has spurred the development of metal-free and environmentally benign methods for indazole synthesis.
A prominent metal-free strategy is the [3+2] cycloaddition reaction between an aryne and a diazo compound. Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with various diazo compounds to form the indazole skeleton in good to excellent yields under mild conditions. organic-chemistry.org N-tosylhydrazones can also serve as precursors to the diazo component in these reactions. organic-chemistry.org
Iodine-mediated reactions offer another transition-metal-free alternative. For example, treating diaryl ketone hydrazones with iodine in the presence of potassium iodide can achieve a direct aryl C-H amination to form 1H-indazoles. nih.gov Similarly, [bis(trifluoroacetoxy)iodo]benzene (PIFA) can be used as an oxidant to mediate C-N bond formation from arylhydrazones. nih.gov
Green chemistry principles are also being applied, such as using eco-friendly solvents and catalysts. A novel method utilizes ammonium chloride (NH₄Cl) as a mild acid catalyst in ethanol, employing a grinding protocol for the reaction of ortho-hydroxybenzaldehyde with hydrazine hydrate. This approach is characterized by high yields, short reaction times, and a greener profile. samipubco.com
| Method | Reagents/Conditions | Precursors | Key Features |
| [3+2] Cycloaddition | CsF or TBAF, room temp. | o-(trimethylsilyl)aryl triflates, Diazo compounds | Metal-free, mild conditions, high yields. organic-chemistry.org |
| Iodine-Mediated Amination | I₂, KI, NaOAc | Diaryl ketone hydrazones | Transition-metal-free C-H amination. nih.gov |
| PIFA-Mediated Oxidation | [Bis(trifluoroacetoxy)iodo]benzene | Arylhydrazones | Metal-free oxidative C-N bond formation. nih.gov |
| Grinding Protocol | NH₄Cl, Ethanol | o-Hydroxybenzaldehydes, Hydrazine hydrate | Environmentally friendly, high yields, short reaction times. samipubco.com |
Regioselective Functionalization Techniques for 3,6-Diiodo-4-methoxy-1H-indazole
Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of functionalization reactions. This typically involves a combination of direct electrophilic substitution on the indazole core and the use of strategically pre-functionalized precursors.
Directed Iodination Protocols at C3 and C6 Positions on Indazole Scaffolds
The introduction of iodine atoms onto the indazole scaffold is a critical step, as the iodo-substituents serve as versatile handles for further modifications via cross-coupling reactions.
Iodination at the C3 Position: The C3 position of the 1H-indazole ring is relatively electron-rich and susceptible to electrophilic substitution. The direct iodination at C3 is a well-established and efficient protocol. chim.it This reaction is most commonly performed by treating the parent indazole with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.com The reaction proceeds readily at room temperature to afford the 3-iodo-1H-indazole in high yield. mdpi.com This C3-iodinated product is a key intermediate for introducing various aryl or alkyl groups via Suzuki or other palladium-catalyzed coupling reactions. mdpi.com
Iodination at the C6 Position: Direct regioselective iodination at the C6 position of an unsubstituted indazole is significantly more challenging due to the competing reactivity of other positions on the benzene ring (typically C5 and C7) and the pyrazole ring (C3). There are no general protocols for direct C6 iodination. Therefore, the most effective and common strategy is to introduce the iodine atom at the precursor stage. This involves starting with a benzene derivative that is already substituted with an iodine atom at the position that will become C6 of the indazole ring. For example, a 2-amino-4-iodobenzaldehyde or a corresponding 2-nitro-4-iodotoluene derivative can be used as a starting material. Subsequent cyclization reactions, as described in section 2.1, will then construct the indazole ring, preserving the iodine substituent at the C6 position. This precursor-based approach ensures absolute regiocontrol for the C6-iodo substituent.
Sequential vs. Concurrent Functionalization Strategies for Multiple Substituents
The synthesis of this compound can be approached through either sequential or concurrent functionalization strategies. Each approach offers distinct advantages and disadvantages concerning reaction control, yield, and purification.
Sequential Functionalization:
This strategy involves the stepwise introduction of each substituent onto the indazole ring. A plausible sequential route to this compound would likely commence with a commercially available or synthesized 4-methoxy-1H-indazole. The methoxy (B1213986) group at the 4-position acts as an ortho-, para-directing group, activating the aromatic ring for electrophilic substitution.
A review of functionalization of the indazole ring indicates that halogenation, particularly iodination, is a common and effective method for introducing functional groups that can be further modified, for instance, through metal-catalyzed cross-coupling reactions. chim.it Iodination is often performed using molecular iodine (I₂) in the presence of a base such as potassium hydroxide in a polar solvent like DMF. chim.it
Concurrent Functionalization:
However, controlling the regioselectivity in a concurrent di-iodination can be challenging. The presence of multiple reactive sites on the 4-methoxy-1H-indazole ring could lead to the formation of a mixture of mono- and di-iodinated isomers, as well as other polysubstituted products, complicating purification and reducing the yield of the desired 3,6-diiodo isomer. While one-pot syntheses of substituted indazoles have been reported, achieving precise control over the introduction of three different substituents in a single step is synthetically demanding. organic-chemistry.orgnih.gov
| Strategy | Advantages | Disadvantages |
| Sequential | Better control over regioselectivity, easier purification of intermediates. | More synthetic steps, potentially lower overall yield, time-consuming. |
| Concurrent | Fewer synthetic steps, potentially higher overall yield, more time- and resource-efficient. | Difficult to control regioselectivity, may lead to a mixture of products, purification can be challenging. |
Investigations into Reaction Mechanisms and Pathway Elucidation
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving the yield and purity of the final product.
Mechanistic Studies of Halogenation Reactions on Indazoles
The halogenation of indazoles, particularly iodination, is typically an electrophilic aromatic substitution reaction. The indazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. The mechanism of iodination of an indazole ring generally involves the following steps:
Generation of the Electrophile: In reactions using molecular iodine (I₂), the iodine molecule itself can act as a weak electrophile. The electrophilicity can be enhanced by the presence of an oxidizing agent or a Lewis acid. In some cases, iodonium ions (I⁺) are generated in situ.
Formation of a σ-complex (Wheland intermediate): The electrophile attacks the electron-rich indazole ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate. The position of attack is influenced by the electronic effects of the substituents already present on the ring.
Deprotonation and Aromatization: A base present in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the indazole ring and yielding the iodinated product.
For 4-methoxy-1H-indazole, the electron-donating methoxy group at the 4-position enhances the electron density of the benzene portion of the indazole ring, particularly at the ortho and para positions (3, 5, and 7 positions). The pyrazole part of the indazole ring also influences the regioselectivity of the substitution. The C3 position of the indazole ring is known to be particularly susceptible to electrophilic attack. chim.it
Insights into Methoxy Group Incorporation Pathways and Regioselectivity
The introduction of a methoxy group onto the indazole ring can be achieved through various synthetic routes, often starting from a precursor that already contains the desired oxygen functionality. A common strategy involves the use of a starting material with a hydroxyl or nitro group that can be converted to a methoxy group.
For the synthesis of 4-methoxy-1H-indazole, a plausible pathway starts from 4-nitro-1H-indazole. The nitro group can be reduced to an amino group, which can then be converted to a hydroxyl group via diazotization followed by hydrolysis. Finally, the hydroxyl group can be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
The regioselectivity of the methoxy group incorporation is determined at the initial stage of the synthesis by the position of the precursor functional group (e.g., the nitro group). The synthesis of specific regioisomers of substituted indazoles often requires a multi-step synthetic sequence starting from appropriately substituted benzene derivatives.
Reaction Kinetics and Thermodynamic Considerations in Indazole Synthesis
Reaction Kinetics: The rate of the iodination reaction will depend on several factors, including the concentrations of the indazole substrate and the iodinating agent, the reaction temperature, and the nature of the solvent. The presence of the activating methoxy group is expected to increase the rate of electrophilic substitution compared to unsubstituted indazole. Kinetic studies on the iodination of other aromatic compounds have shown that the reaction can follow different rate laws depending on the specific conditions and the nature of the iodinating species. researchgate.netrsc.orghkedcity.net
Novel Synthetic Approaches and Catalyst Development for this compound Synthesis
Recent advances in organic synthesis have led to the development of novel methods and catalysts that could potentially be applied to the synthesis of this compound with improved efficiency and selectivity.
Palladium-Catalyzed Reactions:
Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of substituted heterocycles. oup.comacs.orgfao.org For the synthesis of the target molecule, a palladium catalyst could be employed in several ways:
Palladium-catalyzed C-H activation/halogenation: Direct C-H iodination of the 4-methoxy-1H-indazole scaffold using a palladium catalyst could offer a more direct route to the di-iodinated product. These methods often provide high regioselectivity that is controlled by a directing group.
Suzuki-Miyaura or Stille coupling: If a di-bromo or di-chloro analogue of the target molecule is synthesized first, the halogen atoms could be replaced with iodine via a palladium-catalyzed halogen exchange reaction. Alternatively, a boronic acid or stannane derivative of the indazole could be coupled with an iodine source. A regioselective C7 bromination followed by a Suzuki-Miyaura coupling has been reported for 4-substituted indazoles. nih.gov
Other Novel Catalytic Systems:
Besides palladium, other transition metals such as copper and rhodium have been used to catalyze the synthesis of substituted indazoles. nih.govnih.gov Copper-catalyzed reactions, for instance, are often more economical than palladium-catalyzed ones and have been used for C-N and C-C bond formations in the synthesis of indazole derivatives.
Furthermore, the development of organocatalysis and photocatalysis offers new avenues for the functionalization of heterocyclic compounds under mild and environmentally friendly conditions. These methods could potentially be adapted for the selective iodination of the 4-methoxy-1H-indazole core.
Below is a table summarizing some modern catalytic approaches that could be relevant for the synthesis of this compound.
| Catalytic Approach | Potential Application in Synthesis | Advantages |
| Palladium-catalyzed C-H Iodination | Direct iodination of 4-methoxy-1H-indazole at the 3- and 6-positions. | High regioselectivity, potentially fewer steps. |
| Copper-catalyzed Annulation | Construction of the indazole ring from precursors, followed by iodination. | Lower cost compared to palladium, good for N-N and C-N bond formation. |
| Rhodium-catalyzed C-H activation | Functionalization of the indazole core. | High efficiency and selectivity in C-H functionalization. |
| Photoredox Catalysis | Iodination under mild conditions using light as an energy source. | Environmentally friendly, mild reaction conditions. |
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 3,6 Diiodo 4 Methoxy 1h Indazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including substituted indazoles. nih.govresearchgate.net It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
The ¹H and ¹³C NMR spectra of substituted indazoles display characteristic chemical shifts that are influenced by the nature and position of the substituents on the bicyclic ring system. nih.govrsc.org For 3,6-diiodo-4-methoxy-1H-indazole, the presence of electron-donating (methoxy) and electron-withdrawing (iodo) groups, along with the inherent aromaticity of the indazole core, dictates the specific resonance frequencies of the protons and carbons.
In the ¹H NMR spectrum, the aromatic protons will exhibit distinct chemical shifts and coupling patterns based on their proximity to the various substituents. The methoxy (B1213986) group will typically appear as a sharp singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their electronic environment. researchgate.netresearchgate.net The carbons bearing the iodo substituents are expected to be significantly deshielded, while the carbon attached to the methoxy group will be shielded. The remaining aromatic carbons will have shifts characteristic of their position within the substituted indazole ring. nih.gov Precise assignment of these signals is crucial for confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H5 | 7.0 - 7.5 | - |
| H7 | 7.5 - 8.0 | - |
| NH | 12.0 - 13.5 | - |
| OCH₃ | 3.8 - 4.2 | 55 - 60 |
| C3 | - | 80 - 90 |
| C3a | - | 135 - 145 |
| C4 | - | 150 - 160 |
| C5 | - | 110 - 120 |
| C6 | - | 90 - 100 |
| C7 | - | 125 - 135 |
| C7a | - | 140 - 150 |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment and differentiating between potential regioisomers. nih.govipb.ptresearchgate.net
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.orgyoutube.com In this compound, COSY would be used to establish the connectivity between adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range (typically 2-3 bonds) correlations between protons and carbons. ipb.pthuji.ac.il This is particularly useful for identifying quaternary carbons and confirming the placement of substituents. For instance, correlations between the methoxy protons and the C4 carbon, and between the aromatic protons and the iodinated carbons, would definitively establish the substitution pattern. nih.govresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of their bonding connectivity. nih.govresearchgate.netyoutube.com This is invaluable for differentiating regioisomers where through-bond correlations might be ambiguous. For example, a NOESY correlation between the methoxy protons and the H5 proton would provide strong evidence for the 4-methoxy substitution.
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Technique | Correlating Nuclei | Information Gained |
| COSY | H5 ↔ H... (if any adjacent) | Confirms connectivity of aromatic protons. |
| HMBC | OCH₃ ↔ C4 | Confirms position of the methoxy group. |
| HMBC | H5 ↔ C4, C6, C7, C3a | Confirms assignments of aromatic and quaternary carbons. |
| HMBC | H7 ↔ C5, C6, C7a | Confirms assignments of aromatic and quaternary carbons. |
| NOESY | OCH₃ ↔ H5 | Provides through-space confirmation of substituent placement. |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. nih.govnih.gov
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can then be used to confirm the molecular formula (C₈H₆I₂N₂O).
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. nih.gov Cleavage of the bonds within the indazole ring and the loss of substituents will lead to characteristic fragment ions. The presence of two iodine atoms would result in a distinctive isotopic pattern for the molecular ion and any iodine-containing fragments, further aiding in the identification. Common fragmentation pathways for indazole derivatives often involve cleavage of the N-N bond and fragmentation of the benzene ring. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.govvscht.cz
The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present:
N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.
C-H Stretch: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while the C-H stretching of the methoxy group will be observed in the 2850-2960 cm⁻¹ range. pressbooks.pub
C=C Stretch: Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching of the methoxy group is expected to produce a strong absorption band around 1000-1300 cm⁻¹.
C-I Stretch: The C-I stretching vibrations occur in the far-infrared region, typically below 600 cm⁻¹, and may be difficult to observe with standard IR spectrometers.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (OCH₃) | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O (methoxy) | Stretch | 1000 - 1300 |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any isomers or impurities. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. A suitable HPLC method, likely employing a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be developed to determine the purity of this compound. The retention time of the compound would be a characteristic property under specific chromatographic conditions.
Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, GC could also be used for purity assessment.
In the synthesis of substituted indazoles, the formation of regioisomers is a common issue. nih.govresearchgate.net Chromatographic methods, particularly HPLC, are crucial for the separation of these isomers, allowing for the isolation of the desired pure compound. google.com
Theoretical Studies and Computational Chemistry of 3,6 Diiodo 4 Methoxy 1h Indazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of 3,6-diiodo-4-methoxy-1H-indazole. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, are commonly employed to analyze the electronic structure of indazole derivatives. epstem.netnih.gov These calculations provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential.
The electronic character of this compound is shaped by its substituents. The methoxy (B1213986) group (-OCH₃) at the C4 position is a strong electron-donating group, increasing the electron density of the benzene (B151609) portion of the indazole core. Conversely, the iodine atoms at the C3 and C6 positions are large, polarizable halogens that can participate in halogen bonding and influence reactivity at these sites.
Key electronic properties derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. asianresassoc.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, nucleophilic sites are expected around the methoxy oxygen and the pyrazole (B372694) nitrogen atoms, while electrophilic character might be observed near the hydrogen atoms. asianresassoc.org
Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule, quantifying the electron-donating and withdrawing effects of the substituents. asianresassoc.org
Table 1: Common Quantum Chemical Methods for Indazole Analysis
| Method | Basis Set | Common Applications | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | 6-311+G(d,p) | Geometry optimization, electronic properties, vibrational frequencies | nih.gov |
| Hartree-Fock (HF) | 6-31G* | Initial geometry optimization, less computationally expensive | nih.govnih.gov |
| Møller-Plesset perturbation theory (MP2) | 6-31G** | More accurate energy calculations, tautomer stability | nih.gov |
| Gauge-Invariant Atomic Orbital (GIAO) | B3LYP/6-311++G(d,p) | Prediction of NMR chemical shifts | nih.gov |
Tautomeric Equilibrium Investigations of 1H-Indazole Systems
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. jmchemsci.com The stability of these tautomers is a critical aspect of their chemistry and biological activity.
Computational studies on a wide range of indazoles have consistently shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govresearchgate.net For instance, calculations on the parent indazole molecule indicate that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov This preference is attributed to the electronic arrangement and aromaticity of the fused ring system.
For this compound, it is expected that the 1H tautomer is the predominant and most stable form, as reflected in its name. Theoretical calculations can precisely quantify the energy difference (ΔE) between the 1H and 2H forms, confirming the thermodynamic preference. These calculations typically involve optimizing the geometry of each tautomer and comparing their total electronic energies. nih.govnih.gov
Table 2: Calculated Relative Stabilities of Indazole Tautomers (Example Data)
| Compound | Method/Basis Set | Phase | Energy Difference (E2H - E1H) | Most Stable Tautomer | Reference |
|---|---|---|---|---|---|
| Indazole | MP2/6-31G** | Gas | 15 kJ·mol⁻¹ | 1H | nih.gov |
| Indazole | B3LYP/6-311++G(d,p) | Water | 15.9 kJ·mol⁻¹ | 1H | nih.gov |
| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G** | Gas | -1.9 kJ·mol⁻¹ | 2H | nih.govresearchgate.net |
Conformational Analysis and Stability Studies of the Compound
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational freedom involves the rotation of the methoxy group relative to the plane of the indazole ring.
The orientation of the methyl group of the methoxy substituent can influence the molecule's steric and electronic properties. Computational methods can map the potential energy surface by systematically rotating the C4-O bond (defined by the C3a-C4-O-CH₃ dihedral angle). This analysis identifies the lowest energy (most stable) conformation and the energy barriers to rotation.
While specific conformational studies on this compound are not prominent in the literature, analysis of similar methoxy-substituted aromatic systems suggests that the most stable conformation is likely one where the methyl group is either coplanar or nearly orthogonal to the aromatic ring to minimize steric hindrance with adjacent atoms. nih.govpsu.edu The presence of the large iodine atom at C3 may introduce steric constraints that favor a specific orientation of the methoxy group.
Prediction of Reactivity and Regioselectivity through Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. rsc.org For this compound, these models can help identify which sites are most susceptible to electrophilic or nucleophilic attack and predict the outcomes of reactions like cross-coupling.
The following computational approaches are used:
Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, can pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks.
Molecular Electrostatic Potential (MEP) Maps: As mentioned earlier, MEP maps highlight the electron-rich and electron-poor regions, guiding the approach of reagents. asianresassoc.org
Transition State Modeling: For specific reactions, chemists can model the transition state structures to calculate activation energies, which helps in determining the most likely reaction pathway and predicting the major product.
In the case of this compound, the two iodine atoms at positions C3 and C6 are excellent leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational models can predict the relative reactivity of the C3-I versus the C6-I bond. Differences in local electron density, steric hindrance, and the stability of potential reaction intermediates would determine the regioselectivity of such transformations. For instance, the C3 position of the indazole ring often shows distinct reactivity. acs.org
Reactivity Profiles and Chemical Transformations of 3,6 Diiodo 4 Methoxy 1h Indazole
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Diiodo Positions
The two iodine substituents on the indazole ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com Reactions like the Suzuki-Miyaura and Sonogashira couplings provide powerful methods for elaborating the indazole scaffold. nih.govlibretexts.org
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly effective method for forming C-C bonds with aryl or vinyl groups. nih.gov For di-iodinated substrates like 3,6-diiodo-4-methoxy-1H-indazole, selective mono- or di-substitution can often be achieved by carefully controlling reaction conditions. The C-3 and C-6 positions exhibit different electronic environments, which can lead to regioselective couplings. Generally, the C-3 position of an indazole is more electron-deficient than the positions on the benzene (B151609) ring, potentially influencing the relative rates of oxidative addition to the palladium(0) catalyst. nih.gov It is common to protect the indazole N-H group prior to coupling to improve solubility and prevent side reactions. mdpi.comresearchgate.net
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the differential reactivity of the C-3 and C-6 iodine atoms can be exploited for sequential couplings. Studies on 5-bromo-3-iodo-indoles have shown that Sonogashira reactions occur selectively at the more reactive C-3 iodide position, leaving the C-5 bromide available for subsequent cross-coupling reactions. thieme-connect.de This principle suggests that a similar regioselectivity could be achieved with this compound, likely allowing for selective functionalization at the C-3 position under milder conditions, followed by reaction at C-6 under more forcing conditions.
| Reaction | Typical Catalyst/Reagents | Key Features |
| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Boronic acid/ester | Forms C(sp²)-C(sp²) bonds; high functional group tolerance. nih.govnih.gov |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine base) | Forms C(sp²)-C(sp) bonds; reaction proceeds under mild conditions. wikipedia.orglibretexts.org |
Nucleophilic Aromatic Substitution Reactions involving Halogen and Methoxy (B1213986) Groups
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must typically be activated by strong electron-withdrawing groups, and the leaving group must be sufficiently labile. nih.govnih.gov
In this compound, the methoxy group is electron-donating, which deactivates the ring toward nucleophilic attack. While the indazole nucleus itself is somewhat electron-deficient compared to benzene, it generally lacks the strong activation required for facile SₙAr reactions. The iodine atoms are good leaving groups; however, their displacement via SₙAr would likely require harsh reaction conditions or the presence of additional activating groups. The methoxy group is a very poor leaving group and would not be expected to participate in SₙAr reactions under typical conditions. Recent studies have shown that many SₙAr reactions, long assumed to be stepwise, may proceed through concerted or borderline mechanisms, particularly on less-activated substrates. nih.govnih.govrsc.org However, without significant electronic activation, SₙAr on the carbocyclic ring of this compound remains challenging.
Electrophilic Aromatic Substitution Patterns on the Indazole Ring
Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.comyoutube.com The outcome of EAS reactions on a substituted ring is governed by the electronic properties of the existing substituents.
The indazole ring system is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the pyrazole (B372694) portion. However, the benzene ring can still undergo substitution, and the regiochemical outcome on this compound is directed by the three existing substituents. The available positions for substitution are C-5 and C-7.
4-Methoxy group: This is a powerful activating group and directs incoming electrophiles to the ortho (C-5) and para positions. The para position is part of the pyrazole ring fusion and is unavailable.
6-Iodo group: Halogens are deactivating but ortho, para-directing. This group directs to the C-5 (ortho) and C-7 (ortho) positions.
3-Iodo group: This substituent primarily influences the electronic nature of the pyrazole ring.
The directing effects of the methoxy and iodo groups are synergistic, strongly favoring electrophilic attack at the C-5 position. The C-7 position is also activated, but to a lesser extent. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to yield predominantly the C-5 substituted product.
| Substituent | Position | Electronic Effect | Directing Influence |
| -OCH₃ | C-4 | Activating | ortho (C-5), para (blocked) |
| -I | C-6 | Deactivating | ortho (C-5, C-7) |
| -I | C-3 | Deactivating | - |
Functional Group Interconversions and Derivatization Strategies
The functional groups on this compound serve as handles for further molecular elaboration beyond the cross-coupling reactions previously discussed.
The carbon-iodine bonds can be converted into organolithium species through lithium-halogen exchange. This transformation typically occurs at low temperatures using an alkyllithium reagent (e.g., n-BuLi or t-BuLi). The resulting indazolyl-lithium intermediates are potent nucleophiles that can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C-3 or C-6 positions.
The 4-methoxy group can be cleaved to reveal a hydroxyl group. This demethylation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). The resulting 4-hydroxy-indazole is a valuable intermediate, as the phenolic hydroxyl group can be further functionalized through etherification, esterification, or used to direct subsequent reactions.
N-Functionalization and Regioisomeric Control in Alkylation Reactions
The N-H proton of the indazole ring is acidic and can be readily deprotonated with a base, allowing for functionalization at the nitrogen atom. A significant challenge in the N-alkylation of indazoles is controlling the regioselectivity, as the reaction can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. nih.gov
The ratio of N-1 to N-2 products is highly dependent on several factors:
Substituents on the Indazole Ring: The steric and electronic nature of groups at the C-3 and C-7 positions can significantly influence the reaction outcome. A bulky substituent at C-3 may sterically hinder attack at the adjacent N-2 position, favoring N-1 alkylation.
Reaction Conditions: The choice of base, solvent, and alkylating agent plays a crucial role. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 alkylated product for many indazoles. beilstein-journals.orgresearchgate.net In contrast, conditions such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can sometimes lead to mixtures of both N-1 and N-2 isomers. nih.gov
Nature of the Electrophile: The size and reactivity of the alkylating agent can also affect the regiochemical ratio.
For this compound, the iodine atom at the C-3 position may provide some steric bias towards N-1 functionalization. DFT calculations and experimental work on related systems suggest that chelation between the cation of the base and heteroatoms on the indazole can be a driving force for regioselectivity. nih.gov Careful optimization of reaction conditions is therefore essential to achieve selective synthesis of either the N-1 or N-2 functionalized derivative.
Pre Clinical Biological Activity and Mechanistic Investigations of 3,6 Diiodo 4 Methoxy 1h Indazole Derivatives
In Vitro Pharmacological Screening and Lead Optimization
The initial stages of drug discovery for 3,6-diiodo-4-methoxy-1H-indazole derivatives involve rigorous in vitro screening to identify and optimize lead compounds with promising pharmacological activity.
Antimicrobial Activity Evaluation (e.g., antibacterial, antifungal)
Indazole derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov For instance, certain indole-triazole derivatives have shown significant promise as both antibacterial and antifungal agents, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against various microorganisms. nih.gov Specifically, indole-thiadiazole and indole-triazole derivatives have exhibited notable activity against S. aureus, with some compounds showing efficacy comparable to ciprofloxacin. nih.gov Furthermore, some derivatives have displayed excellent antifungal activity against Candida albicans and C. krusei. nih.gov The antimicrobial potential of such compounds is often attributed to their ability to interact with microbial enzymes or inhibit efflux pumps, such as the NorA efflux pump in Staphylococcus aureus. nih.gov
Antiparasitic and Antiprotozoal Efficacy Studies
The antiparasitic properties of indazole derivatives have also been a focus of research. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity. nih.gov One particular compound from this series demonstrated promising inhibitory effects against the growth of Leishmania major. nih.gov The mechanism of action is thought to involve the inhibition of essential parasitic enzymes, such as trypanothione (B104310) reductase. nih.gov
Anticancer Activity in Cell-Based Assays
A significant area of investigation for indazole derivatives is their potential as anticancer agents. nih.govchemenu.com Numerous studies have reported the cytotoxic effects of these compounds against various cancer cell lines. nih.govjapsonline.com For instance, a series of 1H-indazole-3-amine derivatives were synthesized and showed inhibitory activity against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govresearchgate.net One compound, in particular, exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed selectivity for cancer cells over normal cells. nih.govresearchgate.net The anticancer mechanism of some derivatives involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of proteins like Bcl2 and the p53/MDM2 pathway. nih.govresearchgate.net
Furthermore, curcumin (B1669340) indazole analogs have been prepared and evaluated for their cytotoxicity against MCF-7, HeLa, and WiDr cancer cell lines, with some compounds showing moderate activity. japsonline.com The number and position of methoxy (B1213986) groups on the indazole ring have been found to influence the cytotoxic activity of these analogs. japsonline.com
Table 1: Anticancer Activity of Selected Indazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o (1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.govresearchgate.net |
| Compound 6o (1H-indazole-3-amine derivative) | HEK-293 (Normal Cell) | 33.2 | nih.govresearchgate.net |
| Compound 2e (Indole-based 1,3,4-oxadiazole) | HCT116 (Colorectal Carcinoma) | 6.43 | mdpi.com |
| Compound 2e (Indole-based 1,3,4-oxadiazole) | A549 (Lung Adenocarcinoma) | 9.62 | mdpi.com |
| Compound 2e (Indole-based 1,3,4-oxadiazole) | A375 (Melanoma) | 8.07 | mdpi.com |
| Erlotinib (Control) | HCT116 (Colorectal Carcinoma) | 17.86 | mdpi.com |
| Erlotinib (Control) | A549 (Lung Adenocarcinoma) | 19.41 | mdpi.com |
| Erlotinib (Control) | A375 (Melanoma) | 23.81 | mdpi.com |
Enzyme Inhibition Studies (e.g., Kinases, Nitric Oxide Synthase)
The biological activities of indazole derivatives are often linked to their ability to inhibit specific enzymes. A novel class of indazole derivatives has been identified as potent inhibitors of bacterial DNA Gyrase B (GyrB), a clinically validated antibacterial target. nih.gov This inhibition offers a potential mechanism to combat antibiotic resistance. nih.gov
In the context of cancer, indazole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in tumor progression. For example, some derivatives have been designed as inhibitors of Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1), which are important tumor immune checkpoints. nih.gov Certain 4,6-disubstituted-1H-indazole-4-amine derivatives have demonstrated nanomolar potency and selectivity against TDO. nih.gov Additionally, 1,3-dimethyl-6-amino indazole derivatives have been synthesized as IDO1 inhibitors, with some compounds effectively suppressing IDO1 expression. nih.gov
Furthermore, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles were identified as potent inhibitors of fibroblast growth factor receptor 1 (FGFR1), a receptor tyrosine kinase. semanticscholar.org Another study focused on indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel, which plays a role in mast cell activation and inflammation. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of this compound derivatives. These studies involve systematically modifying the chemical structure of the parent compound and evaluating the impact on its biological activity.
For instance, in the development of indazole-3-carboxamides as CRAC channel blockers, SAR studies revealed that the specific regiochemistry of the amide linker is critical for inhibiting calcium influx and the release of pro-inflammatory mediators. nih.gov The indazole-3-carboxamide isomer was found to be active, while its reverse amide counterpart was inactive. nih.gov
In the case of 1,3-disubstituted indazoles as HIF-1 inhibitors, SAR studies have shown that the presence and substitution pattern of a furan (B31954) moiety on the indazole skeleton are crucial for high inhibitory activity. nih.govelsevierpure.com Specifically, a hydroxymethyl group on the furan ring was found to be more effective than other substituents. nih.gov
For 4,6-disubstituted-1H-indazole-4-amine derivatives targeting TDO and IDO1, SAR analysis indicated that a nitro-aryl group at the C-4 position of the indazole was beneficial for TDO inhibition and direct tumoricidal effects. nih.gov The substituents at the C-6 position were found to significantly affect the activity and selectivity for IDO1/TDO. nih.gov
Molecular Docking and Computational Studies of Ligand-Target Interactions
Molecular docking and other computational methods are powerful tools for understanding the interactions between this compound derivatives and their biological targets at the molecular level. These studies help in predicting binding affinities and guiding the design of more potent and selective compounds.
For example, molecular docking studies of 3-chloro-6-nitro-1H-indazole derivatives with the Leishmania trypanothione reductase enzyme revealed stable binding, characterized by a network of hydrophobic and hydrophilic interactions. nih.gov Molecular dynamics simulations further confirmed the stability of the ligand-enzyme complex. nih.gov
In the context of anticancer activity, molecular docking has been used to investigate the binding of indazole derivatives to various targets, including renal cancer-related proteins (PDB: 6FEW). nih.gov These studies have helped identify derivatives with the highest binding energies, suggesting a stronger potential for therapeutic efficacy. nih.gov Similarly, molecular docking and 3D-QSAR studies have been performed on 4-(1H-indazol-4-yl) phenylamino (B1219803) and aminopyrazolopyridine urea (B33335) derivatives as inhibitors of the kinase insert domain receptor (KDR), revealing that multiple hydrophobic and hydrogen-bonding interactions are key factors for their inhibitory activity. nih.gov
Computational studies, including Density Functional Theory (DFT), have also been employed to analyze the physicochemical properties and electrostatic potential of novel indazole derivatives, providing insights into their reactivity and potential for drug development. nih.gov
Investigation of Cellular Mechanisms of Action
There is no specific information available in the reviewed literature concerning the cellular mechanisms of action for this compound. Research on other substituted indazole and pyrazole (B372694) derivatives has pointed towards DNA gyrase inhibition as a potential antibacterial mechanism. For instance, studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have demonstrated their potential as DNA gyrase inhibitors. Similarly, other heterocyclic compounds have been investigated for their ability to inhibit this essential bacterial enzyme. However, no such studies have been published for this compound, and therefore its effect on DNA gyrase or any other cellular target is currently unknown.
In Vivo Efficacy Studies in Animal Models
Consistent with the lack of in vitro and mechanistic data, there are no published pre-clinical studies detailing the in vivo efficacy of this compound in any animal models. The evaluation of a compound's therapeutic potential in a living organism is a critical step in the drug discovery process, but this stage has not been reached or at least not publicly reported for this specific chemical entity.
Advanced Applications and Future Research Perspectives for 3,6 Diiodo 4 Methoxy 1h Indazole
Development as Chemical Probes for Biological Systems
The development of 3,6-Diiodo-4-methoxy-1H-indazole as a chemical probe for biological systems remains a prospective area of research. The core indazole structure is a known pharmacophore present in numerous biologically active compounds. The di-iodo substitution offers handles for derivatization or for potential halogen bonding interactions with biological targets. The methoxy (B1213986) group can influence solubility and metabolic stability, and also provides a potential site for modification. Future research could focus on synthesizing derivatives of this compound to target specific enzymes, receptors, or other biomolecules, and to develop probes for imaging or affinity-based proteomics.
Applications in Advanced Organic Materials (e.g., Fluorophores)
The potential application of this compound in the field of advanced organic materials, such as fluorophores, is an emerging area of interest. The extended π-system of the indazole ring can form the core of a fluorescent molecule. The heavy iodine atoms can be exploited for their "heavy-atom effect," which could be useful in the design of phosphorescent materials or photosensitizers for applications in organic light-emitting diodes (OLEDs) or photodynamic therapy. Further research would be required to investigate the photophysical properties of this compound and its derivatives to assess their suitability for these applications.
Role as Key Intermediates in Complex Organic Synthesis
As a di-iodinated compound, this compound holds significant potential as a key intermediate in complex organic synthesis. The iodine atoms can be readily substituted through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of functional groups at the 3- and 6-positions of the indazole ring. This versatility makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. For instance, similar di-iodinated indazoles serve as precursors in the synthesis of kinase inhibitors.
Challenges and Opportunities in Scale-Up Synthesis and Industrial Applications
The commercial availability of this compound suggests that a synthetic route to the compound exists. However, challenges in its scale-up synthesis for industrial applications may include the cost and availability of starting materials, the efficiency and safety of the iodination steps, and the purification of the final product. Opportunities lie in the development of more efficient and sustainable synthetic methods. If a significant industrial application for a derivative of this compound were to emerge, it would drive the optimization of its large-scale production.
Q & A
Q. How can researchers optimize the synthesis of 3,6-diiodo-4-methoxy-1H-indazole to achieve high yield and purity?
Methodological Answer:
- Key Parameters: Reaction temperature (optimized at 60–80°C), solvent selection (polar aprotic solvents like DMF or DMSO enhance solubility of iodine precursors), and stoichiometric control of iodinating agents (e.g., N-iodosuccinimide) .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures improves purity (>95%) .
- Yield Challenges: Competing side reactions (e.g., demethylation of the methoxy group) require inert atmospheres (N₂/Ar) and anhydrous conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions (e.g., methoxy group at C4: δ 3.8–4.0 ppm for ¹H; C-I coupling in ¹³C at δ 90–100 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 400.8532 for C₈H₆I₂N₂O) .
- X-ray Crystallography: Resolve iodine atom positions and planarity of the indazole ring (if single crystals are obtainable) .
Q. How does the solubility of this compound impact experimental design in biological assays?
Methodological Answer:
- Solvent Compatibility: Limited aqueous solubility necessitates DMSO stock solutions (<10% v/v to avoid cellular toxicity) .
- Derivatization Strategies: Introduce hydrophilic groups (e.g., carboxylates) via Suzuki-Miyaura coupling to improve bioavailability .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during iodination of 4-methoxy-1H-indazole derivatives?
Methodological Answer:
- Directing Groups: The methoxy group at C4 directs electrophilic iodination to C3 and C6 via resonance effects. Steric hindrance at C2/C7 minimizes undesired substitutions .
- Computational Validation: Density Functional Theory (DFT) calculates activation energies for iodination pathways (e.g., B3LYP/6-31G* level) to predict regioselectivity .
Q. How can researchers investigate the compound’s potential as a kinase inhibitor in cancer therapeutics?
Methodological Answer:
Q. What computational methods validate electronic properties for material science applications?
Methodological Answer:
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
